

Spectroscopic Profile of Ketoisophorone: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Ketoisophorone	
Cat. No.:	B1673608	Get Quote

Introduction

Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), with the CAS Number 1125-21-9, is a cyclic ketone of significant interest in various fields, including flavor and fragrance chemistry, as well as a key intermediate in the synthesis of carotenoids.[1] Its molecular formula is C₉H₁₂O₂ and it has a molecular weight of 152.19 g/mol .[2] A thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **ketoisophorone**, complete with detailed experimental protocols and visual representations of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **ketoisophorone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8	Singlet	1H	Vinylic Proton (C=CH)
~2.7	Singlet	2H	Methylene Protons (- CH ₂ -)
~1.9	Singlet	3H	Methyl Protons (-CH₃)
~1.2	Singlet	6Н	Gem-dimethyl Protons (-C(CH ₃) ₂)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~203	Carbonyl	C=O
~198	Carbonyl	C=O
~158	Vinylic	C=CH
~138	Vinylic	C=CH
~53	Quaternary	C(CH ₃) ₂
~50	Methylene	-CH ₂ -
~28	Methyl	-C(CH ₃) ₂
~16	Methyl	-СН₃

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H Stretch (Alkyl)
~1670	Strong	C=O Stretch (α , β -unsaturated ketone)
~1625	Medium	C=C Stretch (Alkene)
~1360	Medium	C-H Bend (Methyl)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
152	~40	[M] ⁺ (Molecular Ion)
137	~20	[M - CH ₃] ⁺
110	~100	[M - C₃H₅] ⁺ (McLafferty Rearrangement)
82	~85	[C₅H6O] ⁺
67	~30	[C₅H7] ⁺
54	~45	[C ₄ H ₆] ⁺

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **ketoisophorone** is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:



- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
- Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Spectral Width: A spectral width of approximately 12-16 ppm is set.
- Temperature: The experiment is usually conducted at room temperature (298 K).

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.
- Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.
- Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
- Spectral Width: A spectral width of approximately 220-250 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat sample, a single drop of liquid **ketoisophorone** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum, is used.

Data Acquisition:

- Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
- Resolution: A resolution of 4 cm⁻¹ is generally sufficient.



- Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.
- Background Subtraction: A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC) for separation from any impurities.

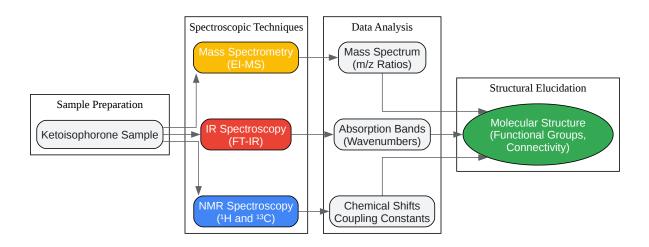
Instrumentation: An electron ionization (EI) mass spectrometer, often a quadrupole or ion trap analyzer, is used.

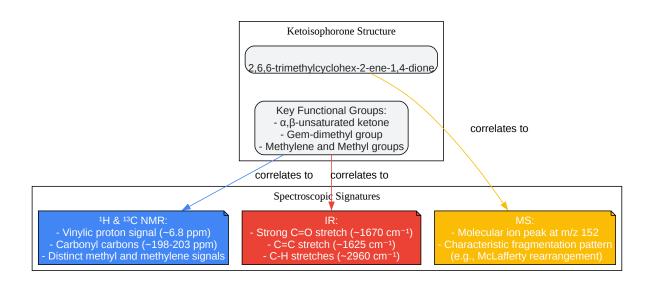
Data Acquisition:

- Ionization Method: Electron Ionization (EI) is the standard method for volatile compounds like ketoisophorone.
- Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.
- Mass Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40 to 200 atomic mass units.
- Ion Source Temperature: The ion source is typically heated to 200-250 °C to ensure vaporization of the sample.
- Detector: An electron multiplier is used to detect the ions.

Visualization of Analytical Workflows









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References

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- 2. Ketoisophorone | C9H12O2 | CID 62374 PubChem [pubchem.ncbi.nlm.nih.gov]
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